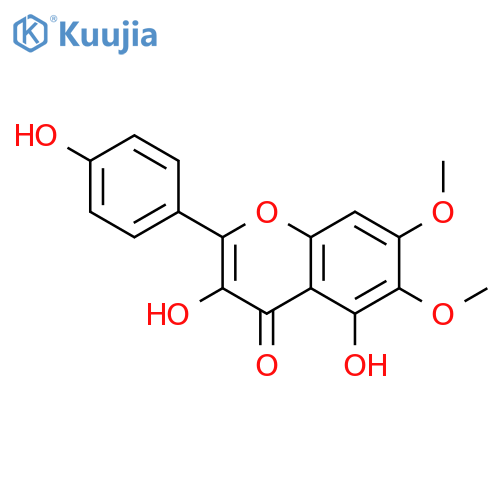

Cas no 29536-41-2 (4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-)

4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-

- Eupalitin

- EUPALITIN(RG)

- EUPALITIN(RG) PrintBack

- 4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy

- 6,7-Dimethoxy-3,5,4'-trihydroxyflavone

- 3,4′,5-Trihydroxy-6,7-dimethoxyflavone

- 3,5-Dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one

- 3,5-Dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one

- Betuletol

- Eupaletin

- SCHEMBL1144456

- 3,5-Dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one

- 4H-1-Benzopyran-4-one, 3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-

- HY-N12499

- 3 inverted exclamation mark ,4 inverted exclamation mark ,5 inverted exclamation mark -Trihydroxy-6,7-dimethoxyflavone

- 3',4',5'-trihydroxy-6,7-dimethoxyflavone

- DTXSID20183723

- FS-6825

- LMPK12112870

- FLAVONE, 3,4',5-TRIHYDROXY-6,7-DIMETHOXY-

- 3,5,4'-trihydroxy-6,7-dimethoxyflavone

- Q10859709

- DTXCID60106214

- P5KF23690D

- 3, 5-dihydroxy-2-(4-hydroxyphenyl)-6, 7-dimethoxychromen-4-one

- CS-0926081

- Eupalitin, analytical standard

- 29536-41-2

- UNII-P5KF23690D

- AKOS040762731

- 3,4',5-Trihydroxy 6,7-dimethoxyflavone

-

- MDL: MFCD09264650

- インチ: InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)17(11)23-2)13(19)15(21)16(24-10)8-3-5-9(18)6-4-8/h3-7,18,20-21H,1-2H3

- InChIKey: KWMAWXWUGIEVDG-UHFFFAOYSA-N

- ほほえんだ: OC1C(=O)C2C(O)=C(OC)C(OC)=CC=2OC=1C1C=CC(O)=CC=1

計算された属性

- せいみつぶんしりょう: 330.07400

- どういたいしつりょう: 330.073953

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 509

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.45

- ゆうかいてん: 289-292 ºC

- ふってん: 587.7°Cat760mmHg

- フラッシュポイント: 219.7°C

- 屈折率: 1.681

- PSA: 109.36000

- LogP: 2.59400

- じょうきあつ: 0.0±1.7 mmHg at 25°C

4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- 税関データ

- 税関コード:2914509090

- 税関データ:

中国税関コード:

2914509090概要:

2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5531-5mg |

Eupalitin |

29536-41-2 | 5mg |

¥ 3230 | 2024-07-20 | ||

| TargetMol Chemicals | TN5531-1 mL * 10 mM (in DMSO) |

Eupalitin |

29536-41-2 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82534-10MG |

Eupalitin |

29536-41-2 | 10mg |

¥11465.47 | 2023-09-09 | ||

| PhytoLab | 82534-250mg |

Eupalitin |

29536-41-2 | ≥ 90.0 % | 250mg |

€9116.25 | 2023-10-25 | |

| PhytoLab | 82534-500mg |

Eupalitin |

29536-41-2 | ≥ 90.0 % | 500mg |

€17160 | 2023-10-25 | |

| TargetMol Chemicals | TN5531-1 ml * 10 mm |

Eupalitin |

29536-41-2 | 1 ml * 10 mm |

¥ 3330 | 2024-07-20 | ||

| Aaron | AR00C54J-5mg |

3’,4’,5’-Trihydroxy-6,7-dimethoxyflavone |

29536-41-2 | 98% | 5mg |

$657.00 | 2025-02-13 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5531-5 mg |

Eupalitin |

29536-41-2 | 5mg |

¥4465.00 | 2022-04-26 | ||

| PhytoLab | 82534-1000mg |

Eupalitin |

29536-41-2 | ≥ 90.0 % | 1000mg |

€32175 | 2023-10-25 | |

| TargetMol Chemicals | TN5531-5 mg |

Eupalitin |

29536-41-2 | 98% | 5mg |

¥ 3,230 | 2023-07-11 |

4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- 関連文献

-

Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626

4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-に関する追加情報

Chemical Profile of 4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- (CAS No. 29536-41-2)

4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-, identified by its CAS number 29536-41-2, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the benzopyranone class, which is well-known for its diverse biological activities and potential therapeutic applications. The presence of multiple hydroxyl and methoxy substituents in its molecular structure contributes to its unique chemical properties and reactivity, making it a subject of interest for researchers exploring novel drug candidates.

The benzopyranone scaffold is a prominent motif in natural products and synthetic molecules, often exhibiting remarkable pharmacological effects. Specifically, the derivative 3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- moiety within this compound suggests possible interactions with various biological targets. The hydroxyl groups at positions 3 and 5, along with the methoxy groups at positions 6 and 7, enhance the compound's solubility and ability to engage with biological systems. Furthermore, the aromatic ring system linked to the benzopyranone core through a phenyl group at position 2 introduces additional layers of complexity that can influence its pharmacokinetic behavior.

In recent years, there has been growing interest in benzopyranone derivatives due to their reported activities in modulating inflammatory pathways, antioxidant mechanisms, and even antitumor effects. For instance, studies have demonstrated that certain benzopyranones can inhibit key enzymes involved in cellular signaling pathways associated with cancer progression. The specific arrangement of functional groups in 4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- may contribute to its potential as a lead compound in developing novel therapeutic agents.

One of the most compelling aspects of this compound is its structural similarity to naturally occurring flavonoids and xanthones, which are known for their broad spectrum of biological activities. The presence of multiple hydroxyl and methoxy groups mimics the electron-rich aromatic systems found in these natural products, suggesting that 4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- could exhibit similar pharmacological properties. This has prompted researchers to explore its potential as an antioxidant or anti-inflammatory agent.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like this one for biological activity. Molecular docking studies have shown that the benzopyranone core can interact with various protein targets, including kinases and transcription factors involved in diseases such as cancer and neurodegenerative disorders. The specific substitution pattern in 3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- may enhance binding affinity to these targets compared to simpler benzopyranones.

The synthesis of this compound presents both challenges and opportunities for medicinal chemists. The multi-step synthesis involves constructing the benzopyranone ring system followed by selective functionalization at various positions. Techniques such as intramolecular cyclization reactions and regioselective hydroxymethylation are often employed to achieve the desired structure. Given its complexity, optimizing synthetic routes to improve yield and purity is crucial for further development.

Evaluation of the pharmacological profile of 4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- has revealed promising results in preclinical studies. In vitro assays have indicated potential inhibitory activity against enzymes such as lipoxygenase and cyclooxygenase (COX), which are key players in inflammatory responses. Additionally, cell-based assays have shown cytotoxic effects against certain cancer cell lines without significant toxicity toward normal cells. These findings underscore the compound's therapeutic potential.

The role of natural product-inspired scaffolds like benzopyranones cannot be overstated in modern drug discovery. Their structural diversity combined with well-documented biological activities makes them valuable starting points for developing new medications. The derivative 3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-, with its rich functionalization pattern

, aligns well with this trend toward nature-inspired drug design. As research continues to uncover new biological targets and mechanisms of action, 29536-41 will likely remain a key compound in pharmaceutical development pipelines.